C17 vs. C18 Hydroxy Fatty Acid Methyl Esters: Differential Chain-Length Impacts on Lipidomic Profiling
Methyl 9-hydroxyheptadecanoate (C17:0, 9-OH) serves as a distinct analytical marker compared to its C18 homolog, methyl 9-hydroxyoctadecanoate (C18:0, 9-OH; 9-hydroxystearic acid methyl ester, CAS 2447-53-2). The one-carbon difference in chain length results in a quantifiably different chromatographic retention time and a distinct mass-to-charge ratio (m/z) in mass spectrometry-based lipidomic assays [1]. This difference is critical for the unambiguous identification and quantification of heptadecanoid lipids in complex biological matrices, such as those found in plant extracts, microbial fermentations, or mammalian tissues, where both C17 and C18 hydroxy fatty acid species may co-occur [1].
| Evidence Dimension | Chromatographic Retention Time / Mass Spectrometric m/z |
|---|---|
| Target Compound Data | Molecular weight: 300.48 g/mol [C18H36O3]; Predicted m/z for [M+H]+: ~301.5 [2]. |
| Comparator Or Baseline | Methyl 9-hydroxyoctadecanoate (C19H38O3), Molecular weight: 314.50 g/mol [2]. |
| Quantified Difference | Difference in molecular weight: ~14 g/mol (corresponding to one CH2 group), leading to a predicted ~14 Da difference in the parent ion m/z. |
| Conditions | General principles of mass spectrometry and reverse-phase liquid chromatography for homologous series of fatty acid methyl esters. |
Why This Matters
This difference is essential for laboratories performing targeted or untargeted lipidomics, as it allows for the specific detection and accurate quantification of methyl 9-hydroxyheptadecanoate without interference from its more common C18 analog, ensuring correct data interpretation.
- [1] Lipotype GmbH. (2024). Heptadecanoids Analysis - Lipid Analysis. Retrieved from https://www.lipotype.com/lipidomics-services/lipid-analysis/heptadecanoids View Source
- [2] PubChem. (n.d.). Methyl 9-hydroxyheptadecanoate. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-9-hydroxyheptadecanoate View Source
